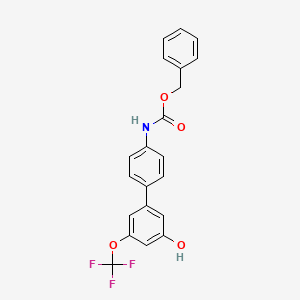
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine (2,4-DHPFP) is an organic compound that has been the focus of numerous scientific studies due to its potential applications in both research and industry. This organic compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. In addition, 2,4-DHPFP has been studied for its potential as a therapeutic agent, as well as its effects on biochemical and physiological processes. In
科学的研究の応用
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in scientific research. The compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. Additionally, (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors.
作用機序
The mechanism of action of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed that the compound may interact with proteins and enzymes, as well as other molecules, in order to produce its effects. Additionally, the compound may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, the compound has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB. Furthermore, the compound has been shown to possess antioxidant activity, as well as to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it an ideal chemical intermediate for the synthesis of other compounds. Additionally, the compound can be used to study the effects of certain biochemical and physiological processes, such as enzyme inhibition and protein modulation.
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments also has several limitations. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the compound is not water soluble, making it difficult to use in certain experiments.
将来の方向性
The potential applications of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% are vast, and there are numerous potential future directions for research. For example, further research could be conducted on the compound’s potential therapeutic applications, such as for the treatment of cancer and other diseases. Additionally, further research could be conducted on the compound’s potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors. Furthermore, research could be conducted on the compound’s potential applications in the synthesis of larger molecules and in the development of new materials. Finally, research could be conducted on the compound’s potential effects on biochemical and physiological processes, such as its effects on enzyme activity and protein modulation.
合成法
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% can be synthesized through a multi-step process involving the condensation of 4-formylphenol with pyrimidine-2,4-diol, followed by the dehydration of the resulting product. The synthesis of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is relatively straightforward and can be completed in a relatively short amount of time.
特性
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-6-7-1-3-8(4-2-7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVFVIKKFAGBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)









